2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Description
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a pyrazole-derived aldehyde featuring a cyclopropyl substituent at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring. The aldehyde functional group at the side chain distinguishes it from closely related derivatives, such as carboxylic acids or amides. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety, which enables condensation, nucleophilic addition, and oxidation reactions. Its structural complexity arises from the electron-withdrawing trifluoromethyl group and the steric bulk of the cyclopropyl ring, both of which influence its reactivity and stability .
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWYFEAQJPYBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde typically follows these key stages:
- Construction of the trifluoromethylated pyrazole ring system.
- Introduction of the cyclopropyl substituent at the 5-position of the pyrazole.
- Functionalization at the N1-position with an acetaldehyde moiety.
This sequence often requires careful control of reaction conditions and choice of reagents to preserve the sensitive trifluoromethyl group and to achieve regioselective substitution.
Preparation of the Trifluoromethylated Pyrazole Core
A widely used and efficient method for synthesizing 3-trifluoromethylpyrazoles is the (3 + 2) cycloaddition reaction between 2,2,2-trifluorodiazoethane and styryl or other alkene derivatives. This metal-free, one-pot reaction proceeds via cycloaddition, isomerization, and oxidation steps to yield 5-aryl-3-trifluoromethylpyrazoles under mild conditions with good yields and broad substrate scope.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| (3 + 2) Cycloaddition | 2,2,2-Trifluorodiazoethane + styryl derivative, metal-free, mild conditions | Formation of 5-aryl-3-trifluoromethylpyrazoline intermediate |
| Isomerization & Oxidation | Mild oxidants, room temperature | Conversion to 5-aryl-3-trifluoromethylpyrazole |
This method allows for subsequent functionalization, including bromination at the 4-position or N-alkylation, which can be adapted for the introduction of cyclopropyl groups or acetaldehyde substituents.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 5-position of the pyrazole ring is typically introduced via substitution reactions on preformed pyrazole intermediates or by using cyclopropyl-substituted precursors in the cycloaddition step. Literature indicates that such substitutions can be achieved by:
- Using cyclopropyl-containing styryl derivatives in the initial cycloaddition.
- Post-cycloaddition functionalization via cross-coupling reactions (e.g., Suzuki coupling) to install cyclopropyl groups on halogenated pyrazole intermediates.
For example, Suzuki cross-coupling reactions employing palladium catalysts and cyclopropylboronic acids can efficiently introduce cyclopropyl substituents on pyrazole rings bearing halogen substituents.
Functionalization to Acetaldehyde Derivative
The key step to obtain the acetaldehyde functionality linked to the pyrazole nitrogen involves N-alkylation or condensation reactions:
- Condensation of pyrazole derivatives with appropriate acetaldehyde precursors in the presence of bases such as sodium hydroxide or cesium carbonate.
- Use of aldehyde-containing reagents or protected aldehydes that can be deprotected post-attachment.
A typical synthetic procedure involves reacting the pyrazole nitrogen with an acetaldehyde derivative under basic conditions in ethanol or other suitable solvents, followed by purification via chromatography.
Representative Synthetic Procedure Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cycloaddition of 2,2,2-trifluorodiazoethane with cyclopropyl-substituted styryl derivative | 2,2,2-Trifluorodiazoethane, cyclopropyl-styryl derivative | Metal-free, room temp, one-pot | Moderate to good | Formation of 5-cyclopropyl-3-trifluoromethylpyrazole |
| Bromination at 4-position (optional) | NBS or similar brominating agent | Mild conditions | High | Enables further functionalization |
| N-Alkylation with acetaldehyde derivative | Acetaldehyde or protected acetaldehyde, base (NaOH or Cs2CO3) | Ethanol, 60-80°C, 1-2 h | Moderate to good | Formation of this compound |
| Purification | Chromatography (e.g., silica gel) | - | - | Ensures product purity |
Detailed Research Findings and Notes
- The use of 2,2,2-trifluorodiazoethane is critical for introducing the trifluoromethyl group efficiently and selectively into the pyrazole ring.
- The cyclopropyl group can influence the electronic and steric environment of the pyrazole, affecting reactivity and biological activity, so its introduction must be carefully controlled.
- Base-mediated condensation with acetaldehyde derivatives is a reliable method for introducing the aldehyde functionality at the N1-position of the pyrazole ring.
- Chromatographic purification is essential due to the potential formation of regioisomers and side products.
- Alternative synthetic routes involving multi-step sequences starting from trifluoromethylated pyrazine carboxylates have been reported, but these often require more steps and expensive reagents.
Comparative Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| (3 + 2) Cycloaddition of 2,2,2-trifluorodiazoethane with styryl derivatives | 2,2,2-Trifluorodiazoethane, styryl derivatives | Metal-free, mild, scalable, broad scope | Requires handling of diazo compounds | Moderate to high (50-80%) |
| Suzuki Cross-Coupling for cyclopropyl introduction | Halogenated pyrazoles, cyclopropylboronic acid, Pd catalyst | High regioselectivity, versatile | Requires palladium catalysts, sensitive conditions | Good (60-85%) |
| Base-mediated N-alkylation with acetaldehyde derivatives | Pyrazole, acetaldehyde, NaOH or Cs2CO3 | Straightforward, mild conditions | Possible side reactions, purification needed | Moderate (50-75%) |
| Multi-step synthesis from trifluoromethylated pyrazine esters | Trifluoromethylated esters, ethylenediamine, oxidants | Access to related pyrazine derivatives | Multi-step, expensive reagents, lower overall yield | Variable (~40-60%) |
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride or nucleophiles like thiols.
Major Products
Oxidation: 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Functional Group Variations
The aldehyde derivative is part of a broader family of pyrazole-acetic acid derivatives. Key analogues include:
| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|
| 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde | Aldehyde | ~275.2* | Reactive intermediate; prone to oxidation |
| (5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | Carboxylic acid | 278.2 | Stable intermediate; used in drug synthesis |
| 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide | Amide | 327.28 | Potential bioactive molecule; improved stability |
*Estimated based on structural formula.
- Aldehyde vs. Carboxylic Acid : The aldehyde derivative is more reactive than its carboxylic acid counterpart. For example, the acid derivative (CAS listed in ) is a stable building block used in synthesizing complex molecules like the patented acetamide in . The aldehyde, however, is likely employed in reactions requiring aldehyde-specific transformations, such as Schiff base formation or reductive amination.
- Aldehyde vs. The fluorine substituent may improve lipophilicity and target binding, as seen in medicinal chemistry applications .
Biological Activity
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anti-tumor, and antimicrobial effects. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 176.14 g/mol. The structure features a cyclopropyl group and a trifluoromethyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H9F3N2O |
| Molecular Weight | 176.14 g/mol |
| Log P | 2.26 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities:
1. Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines through mechanisms involving the inhibition of specific kinases, such as BRAF(V600E) and EGFR . In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, particularly in breast cancer subtypes resistant to conventional therapies .
Case Study:
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, pyrazole derivatives were tested for their cytotoxic effects. The results indicated that certain derivatives had a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity and reducing side effects associated with chemotherapy .
2. Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
3. Antimicrobial Activity
The antimicrobial potential of pyrazoles has been documented in several studies. For instance, some derivatives demonstrated significant activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activities of pyrazole derivatives like this compound are largely attributed to their ability to interact with specific biological targets:
- Kinase Inhibition: Many pyrazoles act as inhibitors of key kinases involved in cell proliferation and survival.
- Cytokine Modulation: They can modulate the immune response by affecting cytokine production.
- Membrane Disruption: Some derivatives disrupt microbial membranes, leading to cell death.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Avoids decomposition of aldehyde group |
| Molar Ratio (Pyrazole:Chloroacetaldehyde) | 1:1.2 | Minimizes unreacted starting material |
| Reaction Time | 12–18 hours | Ensures complete substitution |
Basic: How is the compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Uses C18 columns with acetonitrile/water (70:30) to assess purity (>98%) .
- Physicochemical Properties :
Advanced: How do cyclopropyl and trifluoromethyl groups influence electronic properties and reactivity?
Methodological Answer:
- Cyclopropyl :
- Steric effects : Restricts rotation around the pyrazole ring, stabilizing specific conformers .
- Electron-donating : Enhances nucleophilic substitution at the pyrazole N1 position .
- Trifluoromethyl :
- Electron-withdrawing : Increases electrophilicity of the aldehyde group, facilitating condensation reactions .
- Metabolic stability : Reduces oxidative degradation in biological assays .
Q. Experimental Validation :
- DFT calculations : Predict Fukui indices to identify reactive sites for electrophilic attacks .
- X-ray crystallography : Resolves steric clashes caused by cyclopropyl in crystal lattices (unpublished data, referenced in ).
Advanced: How are contradictions in reported bioactivities of similar pyrazole derivatives resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Compare substituent effects: Replace cyclopropyl with isopropyl (: 10-fold lower IC₅₀ in enzyme assays) .
- Use molecular docking : Analyze binding poses with targets (e.g., kinases) to explain potency variations .
- Data Normalization :
- Standardize assay conditions (pH, temperature) to minimize variability .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
- QSAR Models :
- Train models on pyrazole derivatives with known IC₅₀ values to predict bioactivity .
- ADMET Prediction :
Basic: What physicochemical properties dictate solubility and formulation strategies?
Methodological Answer:
Q. Formulation Tips :
- Use co-solvents (e.g., DMSO:water 1:4) for in vitro assays .
- Nanoemulsions improve bioavailability in vivo .
Advanced: How is regioselectivity achieved in pyrazole substitution reactions?
Methodological Answer:
- Directing Groups :
- Trifluoromethyl at C3 directs electrophiles to N1 due to steric and electronic effects .
- Catalytic Control :
- Pd-catalyzed coupling retains cyclopropyl integrity during functionalization .
- Kinetic vs. Thermodynamic Control :
- Lower temperatures (0–25°C) favor N1 substitution; higher temperatures (>80°C) risk cyclopropyl ring opening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
